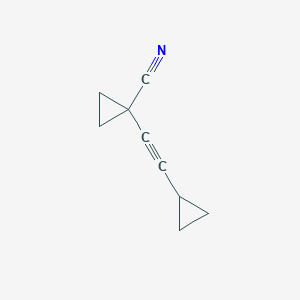
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is a unique organic compound characterized by its cyclopropane ring structure with an ethynyl and a nitrile group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith cyclopropanation reaction, where a zinc-copper couple and diiodomethane are used to convert alkenes into cyclopropanes . Another approach involves the Corey-Chaykovsky reaction, which uses sulfur ylides to achieve cyclopropanation .
Industrial Production Methods
Industrial production of cyclopropane derivatives often employs metal-catalyzed reactions. Palladium-catalyzed arylation of cyclopropanes is a notable method, providing access to diverse substituted cyclopropanes . The selective decarboxylation of 1-cyanocyclopropane-1-carboxylates is another efficient method for producing 2,3-disubstituted cyclopropane-1-carbonitriles .
化学反应分析
Types of Reactions
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
Cyclopropanecarbonitrile: A simpler analog with a single nitrile group attached to the cyclopropane ring.
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile: Contains a hydroxyethyl group instead of an ethynyl group.
Uniqueness
1-(2-Cyclopropylethynyl)cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring with both an ethynyl and a nitrile group
属性
分子式 |
C9H9N |
|---|---|
分子量 |
131.17 g/mol |
IUPAC 名称 |
1-(2-cyclopropylethynyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N/c10-7-9(5-6-9)4-3-8-1-2-8/h8H,1-2,5-6H2 |
InChI 键 |
ZDSKJIYYCFKYBW-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C#CC2(CC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


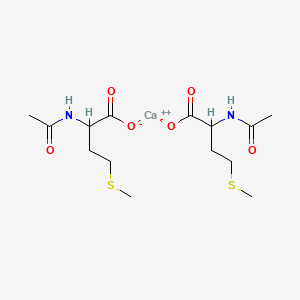
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
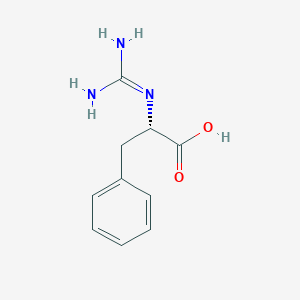
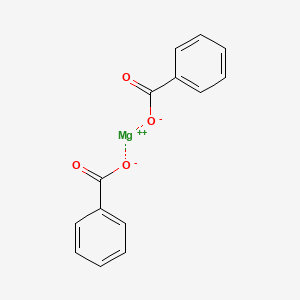
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)
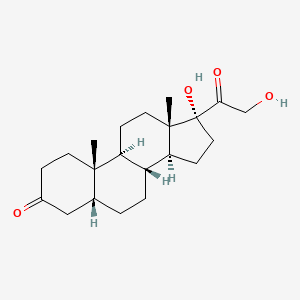
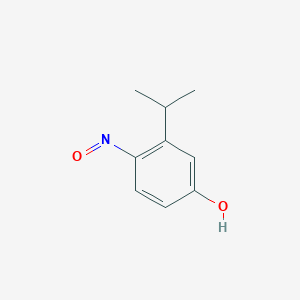
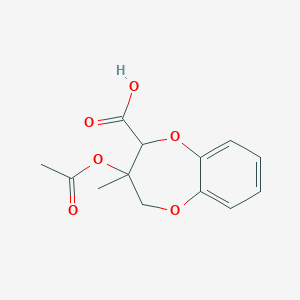
![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)
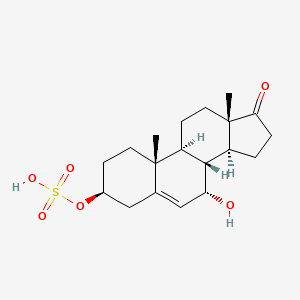
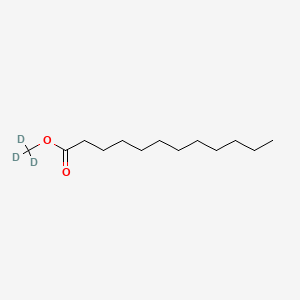
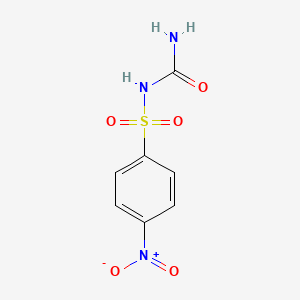
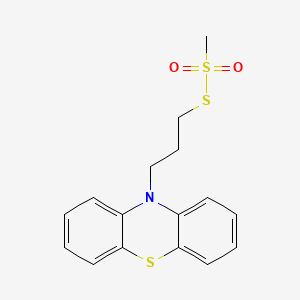
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
